3-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to scale up the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
3-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: This compound is structurally similar but lacks the methoxy group, which may affect its reactivity and binding properties.
3-methoxy-N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: Another similar compound with slight variations in the position of the tetrazole ring.
Uniqueness: 3-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both the methoxy group and the tetrazole ring, which confer specific chemical and biological properties. The methoxy group can enhance the compound’s solubility and reactivity, while the tetrazole ring provides a versatile site for further functionalization .
Properties
Molecular Formula |
C15H13N5O2 |
---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
3-methoxy-N-[2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-12-6-4-5-11(9-12)15(21)17-13-7-2-3-8-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
InChI Key |
AFFZTFMWYYTIEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
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